1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Drug Design ADME Properties

Accelerate your SAR programs with 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, a differentiated heterocyclic scaffold. The electron-withdrawing 4-nitrophenyl group at C3 modulates core electronics and target binding, while the C4-carboxylic acid enables rapid diversification via esterification or amidation. With a moderate logP of 1.308 and high thermal stability (mp 299–301°C), this building block is engineered for CNS-penetrant candidate libraries and agrochemical intermediate synthesis. Supplied at ≥95% purity for reproducible research—secure your research lot today.

Molecular Formula C11H9N3O4
Molecular Weight 247.21 g/mol
CAS No. 1152933-94-2
Cat. No. B1519210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
CAS1152933-94-2
Molecular FormulaC11H9N3O4
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H9N3O4/c1-13-6-9(11(15)16)10(12-13)7-2-4-8(5-3-7)14(17)18/h2-6H,1H3,(H,15,16)
InChIKeyPYFSARQBYCNVFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS 1152933-94-2) | Properties and Availability


1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS 1152933-94-2) is a heterocyclic building block featuring a pyrazole core with N1-methyl, C3-(4-nitrophenyl), and C4-carboxylic acid substituents. It has a molecular weight of 247.21 g/mol and a purity typically ≥95% [1]. This compound serves as a versatile small molecule scaffold in medicinal chemistry, as pyrazole-4-carboxylic acids are established intermediates for pharmaceuticals and agrochemicals [2].

Why 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid Cannot Be Replaced by Generic Analogs


Pyrazole-4-carboxylic acid derivatives exhibit distinct structure-activity relationships dependent on the substitution pattern. The 4-nitrophenyl group at the C3 position and the methyl group at the N1 position are both critical pharmacophoric elements. For example, 1H-pyrazole-4-carboxylates lacking the 4-nitrophenyl group have been shown to possess different antimicrobial profiles against plant pathogenic fungi [1]. The presence of the electron-withdrawing nitro group at the para position of the phenyl ring can significantly alter the electronic properties and reactivity of the pyrazole core, affecting both synthetic utility and potential biological interactions [2].

Quantitative Evidence for 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid Differentiation


LogP and Physicochemical Differentiation

The lipophilicity (logP) of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is 1.308 [1]. This value is significantly lower than the logP of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, which is estimated to be >2.0 based on its molecular formula (C10H7N3O4, MW 233.18) [2]. The addition of a methyl group at the N1 position and a carboxylic acid group at the C4 position in the target compound reduces lipophilicity, which can improve aqueous solubility and pharmacokinetic properties.

Medicinal Chemistry Drug Design ADME Properties

Melting Point and Thermal Stability Comparison

1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exhibits a melting point of 299-301°C [1]. In contrast, the structurally related compound 3-(4-nitrophenyl)-1H-pyrazole, which lacks both the methyl group at N1 and the carboxylic acid group, has a significantly lower melting point of approximately 189-191°C .

Crystallography Formulation Science Thermal Analysis

Molecular Weight and Scaffold Differentiation

The molecular weight of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is 247.21 g/mol [1]. This is 58.03 g/mol higher than 3-(4-nitrophenyl)-1H-pyrazole (MW 189.18 g/mol) [2] and 14.03 g/mol higher than 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (MW 233.18 g/mol) [3].

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Biology

Research and Industrial Applications for 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid


Medicinal Chemistry Scaffold for Lead Optimization

The compound's unique combination of a methyl group at N1, a 4-nitrophenyl group at C3, and a carboxylic acid at C4 provides a versatile scaffold for structure-activity relationship (SAR) studies. The logP of 1.308 [1] and the electron-withdrawing nitro group can be exploited to modulate the physicochemical properties of drug candidates. This scaffold is particularly useful in the development of CNS-active agents, where the moderate lipophilicity can facilitate blood-brain barrier penetration while maintaining solubility [2].

Synthesis of Pyrazole-4-carboxylic Acid Derivatives

As a pyrazole-4-carboxylic acid derivative, this compound can serve as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals [1]. The carboxylic acid group at the C4 position allows for further functionalization, such as esterification or amidation, providing access to a diverse range of analogs. The 4-nitrophenyl group can also be reduced to an amine for additional modifications [2].

High-Temperature Synthesis and Formulation

The high melting point of 299-301°C [1] makes this compound suitable for synthetic procedures and formulations that require elevated temperatures without decomposition. This thermal stability is advantageous in the development of materials for high-temperature applications or in reactions that require harsh conditions [2].

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